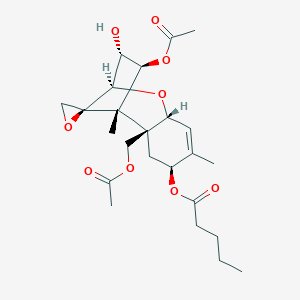

8-Pentanoylneosolaniol

Descripción

Propiedades

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O9/c1-6-7-8-18(27)32-16-10-23(11-29-14(3)25)17(9-13(16)2)33-21-19(28)20(31-15(4)26)22(23,5)24(21)12-30-24/h9,16-17,19-21,28H,6-8,10-12H2,1-5H3/t16-,17+,19+,20+,21+,22+,23+,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHICULSTMOREA-GOLADLMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2(C34CO4)C)OC(=O)C)O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921944 | |

| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116163-74-7 | |

| Record name | 8-Pentanoylneosolaniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116163747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentanoylneosolaniol involves multiple steps, starting from simpler trichothecene precursors. The key steps include the introduction of the pentanoyl group at the 8th position of the neosolaniol molecule. This is typically achieved through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production of 8-Pentanoylneosolaniol is less common due to its complex structure and the need for stringent control over reaction conditions. advancements in biotechnological methods and the use of engineered microbial systems have shown promise in producing such complex molecules more efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 8-Pentanoylneosolaniol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the epoxide ring, leading to different structural isomers.

Substitution: Substitution reactions, particularly at the hydroxyl and acetyl groups, can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 8-Pentanoylneosolaniol .

Aplicaciones Científicas De Investigación

8-Pentanoylneosolaniol has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of trichothecenes and their derivatives.

Biology: Research focuses on its effects on cellular processes and its potential as a biological marker.

Medicine: Studies are exploring its potential therapeutic applications and its role in disease mechanisms.

Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 8-Pentanoylneosolaniol involves its interaction with cellular components, particularly proteins and enzymes. It exerts its effects by binding to specific molecular targets, leading to the inhibition of protein synthesis and disruption of cellular processes. The pathways involved include the inhibition of ribosomal function and interference with signal transduction mechanisms .

Comparación Con Compuestos Similares

Structural and Functional Comparison

The table below compares 8-pentanoylneosolaniol with structurally related trichothecenes and other prenol lipids:

Key Observations:

- Structural Differentiation: Unlike neosolaniol (C-8 acetyl) and T-2 toxin (C-8 isovaleryl), 8-pentanoylneosolaniol features a longer pentanoyl chain at C-6. This may influence membrane permeability and bioavailability .

- Biological Role: While most trichothecenes (e.g., T-2 toxin) are primarily toxic to animals, 8-pentanoylneosolaniol is implicated in plant stress adaptation, a niche function among trichothecenes .

- Classification Overlap: Though categorized as a prenol lipid in metabolomic studies , its trichothecene backbone aligns it with mycotoxins, emphasizing dual roles in stress response and toxicity .

Metabolic and Toxicological Profiles

- Its detection in stressed plants hints at ecological roles beyond pathogenicity .

- T-2 Toxin: Highly toxic to mammals (LD₅₀: 1–5 mg/kg in mice), causing alimentary toxic aleukia.

- Medicagenic Acid: A non-toxic triterpenoid involved in plant-microbe interactions, contrasting with 8-pentanoylneosolaniol’s fungal origin and stress-related dynamics .

Actividad Biológica

8-Pentanoylneosolaniol is a compound belonging to the class of prenol lipids, which are known for their diverse biological activities. This article explores the biological activity of 8-pentanoylneosolaniol, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Classification

8-Pentanoylneosolaniol is derived from the neosolaniol family of compounds, characterized by a specific structural configuration that contributes to its biological effects. The compound's structure can be represented as follows:

This configuration is crucial for its interaction with biological systems.

Antitumor Activity

Recent studies have indicated that 8-pentanoylneosolaniol exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including Huh-7 hepatocellular carcinoma cells. The mechanism involves cell cycle arrest and the activation of apoptotic pathways, leading to reduced cell viability and proliferation.

- Case Study : A study demonstrated that treatment with 8-pentanoylneosolaniol resulted in a dose-dependent decrease in cell viability in Huh-7 cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Findings : Research showed that 8-pentanoylneosolaniol inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent .

The biological activity of 8-pentanoylneosolaniol can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.

- Membrane Disruption : In microbial cells, it alters membrane integrity, leading to cell lysis.

Comparative Analysis with Related Compounds

| Compound | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 8-Pentanoylneosolaniol | High | Moderate | Apoptosis induction, membrane disruption |

| 8-n-Butyrylneosolaniol | Moderate | High | Apoptosis induction |

| Neosolaniol | Low | Moderate | Membrane disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.